![molecular formula C22H26N2O2S B2722566 N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892980-43-7](/img/structure/B2722566.png)
N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
BenchChem offers high-quality N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of related compounds, exploring their potential in various chemical reactions and as intermediates for further chemical transformations. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of certain thiophene carboxamide derivatives have been thoroughly investigated, demonstrating the versatile nature of these compounds in chemical synthesis and their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure Analysis
- Research on N-p-tolyl derivatives of similar compounds has included crystal structure analysis through X-ray diffraction methods, providing insights into their structural integrity and the potential for further modification (Vasu et al., 2004).
Antimicrobial and Anticancer Activities
- Several studies have highlighted the antimicrobial and anticancer activities of these compounds, showcasing their potential as leads for the development of new therapeutic agents. For example, novel thiophene derivatives synthesized from related starting materials showed high activity against various mycobacterial strains and significant cytotoxicity against cancer cell lines, underscoring their pharmacological potential (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Photophysical Properties
- The absorption and fluorescence spectra of carboxamide derivatives have been studied in different solvents, contributing to a deeper understanding of their photophysical properties. Such insights are valuable for designing compounds with specific optical characteristics (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Antiarhythmic and Antianxiety Activities
- Exploration into the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives synthesized from related compounds has shown promising results. These studies highlight the therapeutic potential of these compounds in treating various conditions (Amr et al., 2010).
Eigenschaften
IUPAC Name |
N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-13-7-10-17-18(11-13)27-22(19(17)21(26)23-2)24-20(25)16-9-8-14-5-3-4-6-15(14)12-16/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMMPLKQNHAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

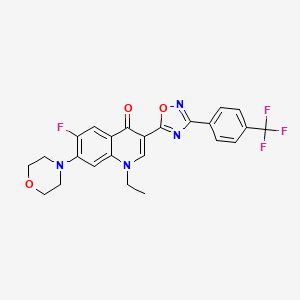
![5-(tert-butyl)-3-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2722484.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)
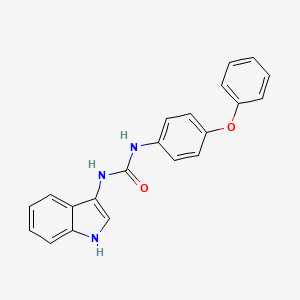
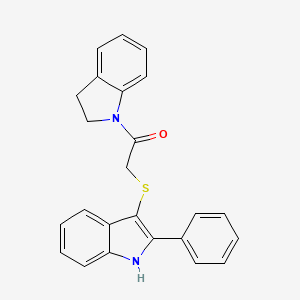
![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)
![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)
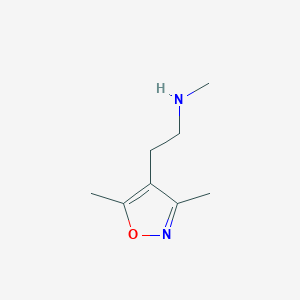
![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)
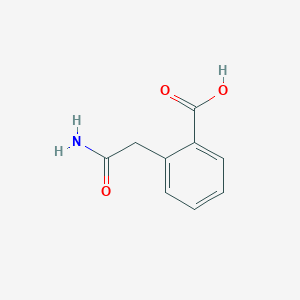
![2-{[2-(4-Chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2722505.png)
